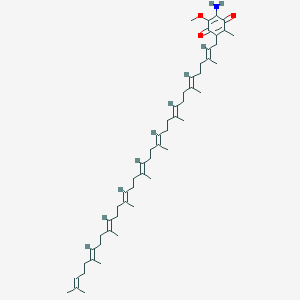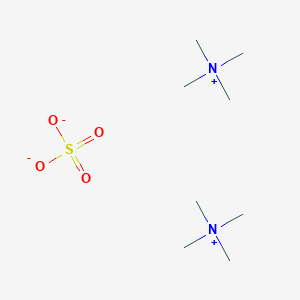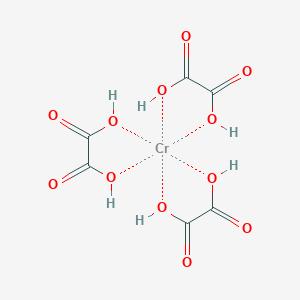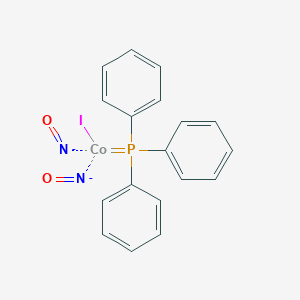
Triphenylphosphinecobalt dinitrosyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TPCI is a coordination complex that contains cobalt, nitrogen, and phosphorus atoms. It was first synthesized by Fischer and Wilke in 1964 by reacting cobalt carbonyl with triphenylphosphine and iodine. Since then, TPCI has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of TPCI involves the release of nitric oxide (NO) in the presence of reducing agents such as glutathione. The released NO reacts with various targets in the body, such as proteins and enzymes, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of TPCI include:
1. Vasodilation: TPCI has been shown to cause vasodilation, which can lead to a decrease in blood pressure.
2. Anti-inflammatory effects: TPCI has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial effects: TPCI has been shown to have antimicrobial effects against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TPCI in lab experiments include its stability, non-toxicity, and unique properties. However, the limitations include its sensitivity to air and moisture, which can lead to decomposition and the formation of impurities.
Orientations Futures
The future directions for TPCI research include:
1. Development of new TPCI derivatives with improved properties.
2. Investigation of the mechanism of action of TPCI in various physiological processes.
3. Development of new drug delivery systems using TPCI as a carrier.
4. Investigation of the potential therapeutic effects of TPCI in various diseases.
In conclusion, TPCI is a unique compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TPCI has the potential to be used in various therapeutic applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of TPCI involves the reaction of cobalt carbonyl with triphenylphosphine and iodine in an organic solvent such as dichloromethane or acetonitrile. The reaction produces TPCI as a red-orange crystalline powder that can be purified by recrystallization.
Applications De Recherche Scientifique
TPCI has been used in various scientific research applications such as:
1. Catalysis: TPCI has been used as a catalyst in various chemical reactions such as the hydrogenation of alkenes and the reduction of carbonyl compounds.
2. Spectroscopy: TPCI has been used as a probe in various spectroscopic techniques such as infrared spectroscopy and electron paramagnetic resonance spectroscopy.
3. Drug delivery: TPCI has been used as a carrier for drugs due to its ability to release nitric oxide, which has been shown to have therapeutic effects.
Propriétés
Numéro CAS |
14318-98-0 |
|---|---|
Nom du produit |
Triphenylphosphinecobalt dinitrosyl iodide |
Formule moléculaire |
C18H15CoIN2O2P-2 |
Poids moléculaire |
508.1 g/mol |
Nom IUPAC |
iodo-(triphenyl-λ5-phosphanylidene)cobalt;nitroxyl anion |
InChI |
InChI=1S/C18H15P.Co.HI.2NO/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;2*1-2/h1-15H;;1H;;/q;+1;;2*-1/p-1 |
Clé InChI |
HWVORJQMHLMWKQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)P(=[Co]I)(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O |
SMILES canonique |
C1=CC=C(C=C1)P(=[Co]I)(C2=CC=CC=C2)C3=CC=CC=C3.[N-]=O.[N-]=O |
Synonymes |
iodo-triphenylphosphoranylidene-cobalt, oxoazanide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



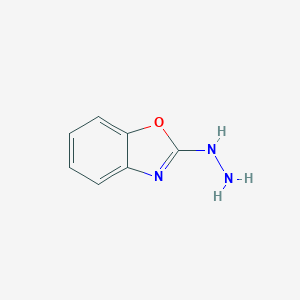

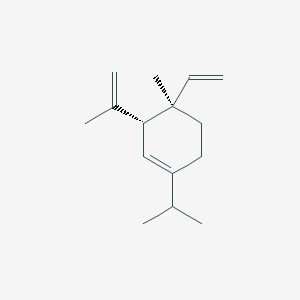
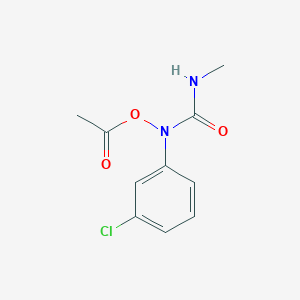

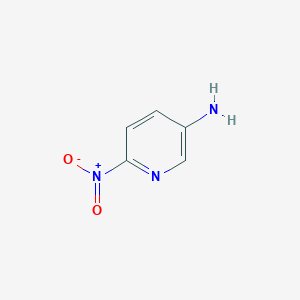


![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
